

Spectroscopic Profile of 4-Phenylthiazole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Phenylthiazole-2-thiol

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Phenylthiazole-2-thiol** (CAS No: 2103-88-0), a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates and interprets data from Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (^1H and ^{13}C), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy. Detailed experimental protocols for acquiring this data are also presented. The information herein is intended to serve as a foundational resource for the characterization and utilization of this compound in research and development.

Chemical Structure and Properties

4-Phenylthiazole-2-thiol is a solid organic compound with the chemical formula $\text{C}_9\text{H}_7\text{NS}_2$ and a molecular weight of 193.29 g/mol ^{[1][2]}. It features a phenyl group attached to a thiazole ring, which also contains a thiol group. This compound exists in a tautomeric equilibrium between the thiol and thione forms, which can influence its spectroscopic characteristics.

- Molecular Formula: $\text{C}_9\text{H}_7\text{NS}_2$ ^{[1][2]}
- Molecular Weight: 193.29 ^[1]

- CAS Number: 2103-88-0[1][2]
- Physical Form: Solid
- Melting Point: 167-172 °C

Spectroscopic Data

The following sections summarize the key spectroscopic data for **4-Phenylthiazole-2-thiol**.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **4-Phenylthiazole-2-thiol** exhibits characteristic absorption bands corresponding to its various functional groups. The data presented in the table below is a compilation of expected vibrational frequencies based on the analysis of related thiazole derivatives and standard infrared absorption tables.[3][4]

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2600-2550	Weak	S-H stretch (thiol tautomer)
~1600-1585	Medium-Strong	C=C stretching (aromatic ring)
~1570-1490	Medium-Strong	C=N stretching (thiazole ring)
~1300-1100	Medium	C-N stretching
~750-600	Medium	C-S stretching
~770-730 & ~690	Strong	C-H out-of-plane bending (monosubstituted phenyl)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified NMR data for **4-Phenylthiazole-2-thiol** is not readily available in the public domain. However, based on the analysis of similar structures and general chemical shift principles, the following tables provide an estimation of the expected ¹H and ¹³C

NMR signals.[5][6] The spectra would likely be recorded in a deuterated solvent such as DMSO- d_6 to observe the exchangeable proton of the thiol/thione group.

Table 2: Predicted ^1H NMR Spectroscopic Data for **4-Phenylthiazole-2-thiol**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~13.5 - 12.5	Broad Singlet	1H	N-H (thione tautomer) or S-H (thiol tautomer)
~7.9 - 7.7	Multiplet	2H	Aromatic protons (ortho to thiazole)
~7.5 - 7.3	Multiplet	3H	Aromatic protons (meta and para) & Thiazole H-5

Table 3: Predicted ^{13}C NMR Spectroscopic Data for **4-Phenylthiazole-2-thiol**

Chemical Shift (δ , ppm)	Carbon Assignment
~185 - 175	C=S (Thione, C2)
~150 - 140	C4 of Thiazole
~135 - 125	Quaternary carbon of the phenyl ring & C5 of Thiazole
~130 - 125	Aromatic CH carbons

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **4-Phenylthiazole-2-thiol** is characterized by a distinct molecular ion peak and a series of fragment ions.[7] The fragmentation pattern provides valuable information for structural elucidation.

Table 4: Mass Spectrometry Data for **4-Phenylthiazole-2-thiol**

m/z	Relative Intensity	Proposed Fragment Ion
193	High	[M] ⁺ (Molecular Ion)
160	Medium	[M - SH] ⁺
134	Medium	[C ₇ H ₄ NS] ⁺
102	Medium	[C ₇ H ₄ N] ⁺ or [C ₆ H ₅ C≡CH] ⁺
77	Medium	[C ₆ H ₅] ⁺ (Phenyl cation)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of **4-Phenylthiazole-2-thiol** is expected to show absorption bands in the ultraviolet region due to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions within the aromatic and heterocyclic ring systems. Specific λ_{max} values are dependent on the solvent used.

Table 5: Expected UV-Vis Absorption Data for **4-Phenylthiazole-2-thiol**

Wavelength (λ_{max} , nm)	Electronic Transition	Chromophore
~250-280	$\pi \rightarrow \pi$	Phenyl group
~300-340	$\pi \rightarrow \pi$ / $n \rightarrow \pi^*$	Thiazole ring system

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

FT-IR Spectroscopy Protocol (ATR Method)

- Instrument: A Fourier-Transform Infrared Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid **4-Phenylthiazole-2-thiol** is placed directly onto the ATR crystal.
- Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is recorded.
- The sample is placed on the crystal, and pressure is applied to ensure good contact.
- The sample spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance.

NMR Spectroscopy Protocol (^1H and ^{13}C)

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
 - Approximately 5-10 mg of **4-Phenylthiazole-2-thiol** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in an NMR tube.
 - A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Data Acquisition:
 - The spectrometer is tuned and shimmed for the specific sample.
 - For ^1H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.
 - The acquired FIDs are Fourier transformed to produce the NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry Protocol (Electron Ionization)

- Instrument: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.
- Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

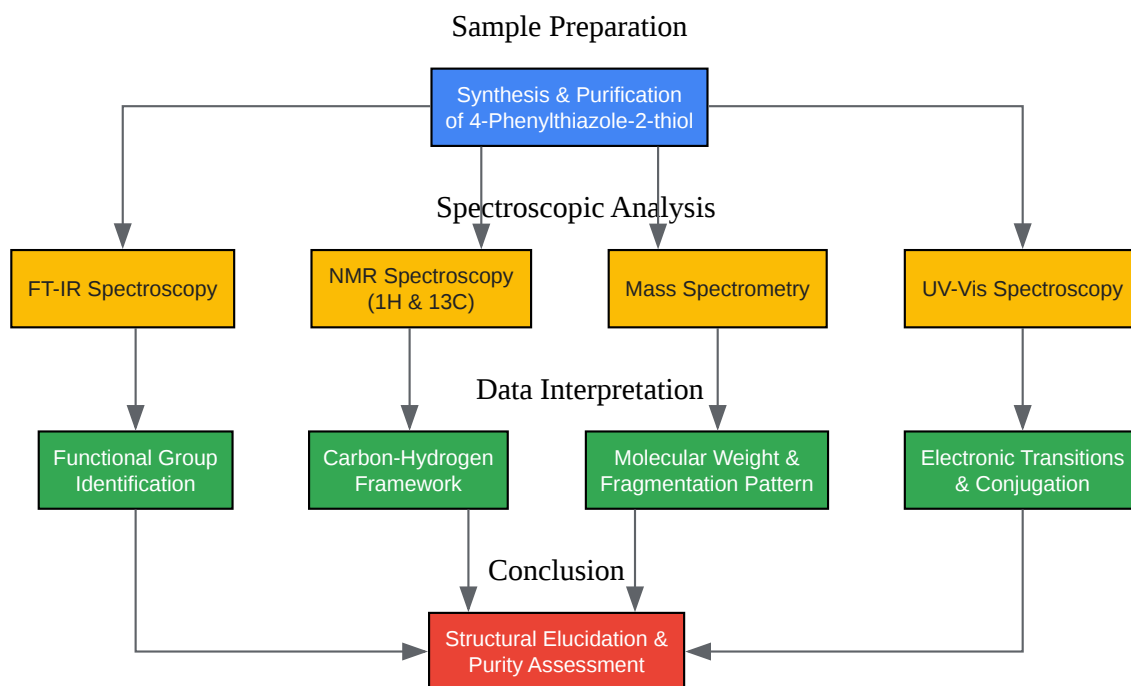
- Data Acquisition:
 - The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).^[8]
 - The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
 - A detector records the abundance of each ion, generating the mass spectrum.

UV-Vis Spectroscopy Protocol

- Instrument: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation:
 - A stock solution of **4-Phenylthiazole-2-thiol** is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile).
 - The stock solution is diluted to a concentration that results in an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).
- Data Acquisition:
 - A cuvette containing the pure solvent is used as a blank to record the baseline.
 - The cuvette is then filled with the sample solution, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).
 - The wavelength of maximum absorbance (λ_{max}) is identified from the resulting spectrum.

Workflow and Data Integration

The characterization of **4-Phenylthiazole-2-thiol** involves a logical workflow where the results from different spectroscopic techniques are integrated to confirm the structure and purity of the compound.



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General workflow for the spectroscopic characterization of a chemical compound.

Conclusion

This technical guide has presented a detailed spectroscopic profile of **4-Phenylthiazole-2-thiol**, including FT-IR, ^1H NMR, ^{13}C NMR, mass spectrometry, and UV-Vis data. While some of the data is inferred from related structures due to a lack of publicly available, comprehensive experimental results for this specific molecule, the information provided serves as a robust starting point for researchers. The included experimental protocols offer practical guidance for obtaining and verifying this data. The integrated spectroscopic approach outlined is essential for the unambiguous structural confirmation and purity assessment required in drug discovery and development.

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